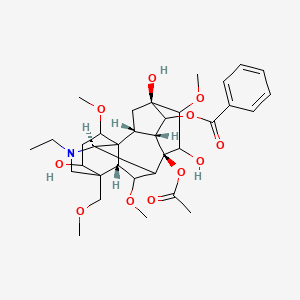

Mild aconitate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A C19 norditerpenoid alkaloid (DITERPENES) from the root of ACONITUM; DELPHINIUM and larkspurs. It activates VOLTAGE-GATED SODIUM CHANNELS. It has been used to induce ARRHYTHMIAS in experimental animals and it has anti-inflammatory and anti-neuralgic properties.

Scientific Research Applications

1. Analytical Method Development for Aconite Alkaloids

In the realm of analytical chemistry, aconite alkaloids, which include aconitine, mesaconitine, and hypaconitine, are of significant interest. A study by (Song et al., 2010) highlights the development and validation of a capillary zone electrophoresis method for determining these alkaloids in aconite roots. This method is crucial for the quality control of aconite-containing drugs and offers a reliable approach for their toxicological studies.

2. Cardioprotective and Cardiotoxic Effects

Research by (Zhou et al., 2021) delves into the paradoxical nature of aconitine, an aconite alkaloid, known for both its cardioprotective and cardiotoxic effects. Low doses of aconitine or its metabolites may have cardioprotective effects, crucial for aconite's clinical efficacy. Conversely, high doses can cause severe cardiotoxicity. Understanding this dual nature is essential for developing aconite-based cardiac medications.

3. Impact on Agriculture and Plant Physiology

In agriculture and plant physiology, the interaction between aconitate and environmental factors is an area of interest. A study by (Rémus-Borel et al., 2009) shows that aconitate and methyl aconitate levels in wheat are modulated by silicon, especially in response to powdery mildew infection. This suggests a role for aconitate in plant defense mechanisms and offers insights into improving crop resilience.

4. Historical and Traditional Medicine Perspectives

(Hong, 2012) examines the historical use of aconite in traditional medicine, particularly in the context of "Treatise on Febrile Diseases." This study offers insights into the safe application of aconite in traditional medicine, underscoring the balance between its therapeutic and toxic properties.

5. Polymerization and Industrial Applications

Aconitic acid, an organic acid derived from sugarcane, shows promise in industrial applications. (Kanitkar et al., 2013) describe the extraction of polymerization-grade aconitic acid from sugarcane molasses, emphasizing its potential use in synthesizing biodegradable polyesters for tissue engineering and other applications.

6. Therapeutic and Toxicological Studies

Aconite's therapeutic benefits and toxicological risks are a major focus in pharmacology. Studies like those by (Tai et al., 2015) and (Fatovich, 1992) review the clinical uses of aconite preparations and the associated risks of toxicity, highlighting the importance of safe usage practices.

properties

CAS RN |

8006-38-0 |

|---|---|

Product Name |

Mild aconitate |

Molecular Formula |

C34H47NO11 |

Molecular Weight |

645.7 g/mol |

IUPAC Name |

[(2R,3R,5R,8R,10R,17S)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20?,21?,22-,23?,24?,25-,26-,27?,28?,29?,31?,32-,33?,34-/m1/s1 |

InChI Key |

XFSBVAOIAHNAPC-SNMMDUFQSA-N |

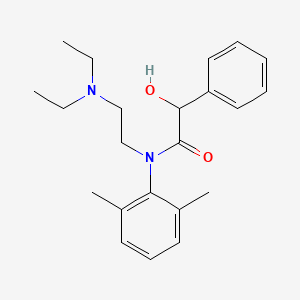

Isomeric SMILES |

CCN1CC2([C@H]3C(C4[C@@H]1C3([C@@H]5C[C@]6(C([C@@H]5[C@@]4(C(C6OC)O)OC(=O)C)OC(=O)C7=CC=CC=C7)O)C(CC2O)OC)OC)COC |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

Other CAS RN |

302-27-2 |

Pictograms |

Acute Toxic |

synonyms |

Acetylbenzoyl aconine Acetylbenzoyl-aconine Acetylbenzoylaconine Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- Aconitine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide](/img/structure/B1194660.png)

![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1194674.png)

![4-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B1194675.png)